1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid, also known as CHF5074, is a synthetically derived compound that acts as a γ-secretase modulator (GSM). [, , ] GSMs represent a class of small molecules that indirectly target the production of amyloid-beta (Aβ) peptides, specifically the more aggregation-prone Aβ42 isoform. [, ] Accumulation of Aβ peptides in the brain is considered a key pathological hallmark of Alzheimer's disease (AD). [, , ] CHF5074 has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic application in AD. [, , ]
Related Compounds
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390)
Compound Description: NSC 368390 is a substituted 4-quinolinecarboxylic acid derivative that demonstrates potent anticancer activity. Studies have shown that this compound exhibits schedule-dependent activity against L1210 leukemia and inhibits the growth of various human tumor xenografts, including breast, lung, stomach, and colon cancers. Mechanistically, NSC 368390 functions by inhibiting dihydroorotate dehydrogenase, an enzyme crucial for de novo pyrimidine biosynthesis. This inhibition disrupts pyrimidine nucleotide production, ultimately impacting RNA and DNA synthesis and leading to tumor cell death [, ].
Compound Description: DPC 423 is a compound whose in vitro and in vivo disposition has been extensively studied in various species. Its metabolism involves a complex pathway, generating numerous metabolites, some of which display unique chemical properties. Key metabolic transformations include oxidation of the benzylamine group to aldehyde (M1) and carboxylic acid (M2) intermediates, formation of glutamate conjugates (M4 and M5) through a gamma-glutamyltranspeptidase (GGT) mediated pathway, and production of a novel glutathione (GSH) adduct (M11) potentially involving a nitrile oxide intermediate [, ]. DPC 423 exhibits species-dependent metabolic profiles, highlighting the importance of understanding interspecies differences in drug metabolism.
Compound Description: Compound IV shows promising activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, responsible for leishmaniasis. This compound exhibits significant efficacy against different life cycle stages of T. cruzi, particularly the intracellular amastigote form. Notably, compound IV displays low cytotoxicity towards mammalian V79 cells, suggesting a favorable safety profile. This compound represents a promising lead for developing new therapies against parasitic diseases [].
Compound Description: LY293111 is an experimental anticancer agent that undergoes extensive metabolism via glucuronidation in various species, including mice, rats, monkeys, and humans. This metabolic process primarily generates ether and acyl glucuronide metabolites. Intriguingly, the acyl glucuronide of LY293111 shows evidence of irreversible binding to plasma proteins in rats, a phenomenon that could potentially contribute to species-specific pharmacological effects. This finding emphasizes the importance of thoroughly evaluating the metabolic fate of drug candidates in preclinical studies [].
Compound Description: 11C-CS1P1 is a radiotracer designed to target the sphingosine-1-phosphate receptor 1 (S1PR1), a receptor implicated in multiple sclerosis and other inflammatory diseases. Preclinical studies show promising results with 11C-CS1P1, demonstrating its ability to bind S1PR1 with high specificity. Phase 1 clinical trials have evaluated the safety, dosimetry, and characteristics of 11C-CS1P1 in human subjects, revealing a favorable safety profile and supporting its potential for evaluating inflammation in clinical settings [].
Compound Description: Compound VI serves as a key intermediate in the synthesis of CHF5074 []. Its conversion to CHF5074 involves a reaction with 1,2-dibromoethane, forming a cyclopropane ring, followed by hydrolysis to yield the final carboxylic acid product.
Classification
Chemical Name: 1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid
Type: Small molecule
Therapeutic Use: Potential treatment for Alzheimer's disease and mild cognitive impairment
Mechanism of Action: Modulates gamma-secretase activity, influences microglial function, and exhibits anti-inflammatory properties
Synthesis Analysis
The synthesis of CHF 5074 involves several steps typical of organic synthesis processes. While specific proprietary methods may not be publicly available, the general approach can be outlined as follows:
Starting Materials: The synthesis begins with readily available aromatic compounds that can undergo halogenation and fluorination.
Cyclopropanation: A cyclopropane moiety is introduced through cyclopropanation reactions, which often involve the use of diazomethane or similar reagents.
Functionalization: The introduction of carboxylic acid functional groups is achieved through oxidation or carboxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.
Technical parameters such as reaction temperatures, solvent choice, and reaction times are crucial for optimizing yield and purity but are typically proprietary.
Molecular Structure Analysis
The molecular structure of CHF 5074 can be described as follows:
Molecular Formula: C15H13Cl2F1O2
Molecular Weight: Approximately 309.17 g/mol
Structural Features:
A biphenyl core with dichloro and fluoro substituents
A cyclopropane ring connected to a carboxylic acid group
The compound's structure allows it to interact with various biological targets, particularly in modulating amyloid precursor protein processing.
Chemical Reactions Analysis
CHF 5074 primarily engages in several key chemical reactions relevant to its mechanism of action:
Gamma-Secretase Modulation: CHF 5074 preferentially inhibits the production of amyloid-beta 42 without affecting other gamma-secretase-mediated processes like Notch signaling. This selectivity is crucial for its therapeutic potential in Alzheimer's disease.
Neuroinflammatory Response: The compound influences microglial activation states, promoting an anti-inflammatory M2 phenotype while reducing pro-inflammatory cytokine levels.
Neuroprotective Effects: In animal models, CHF 5074 has been shown to reduce amyloid plaque deposition, decrease neuroinflammation, and improve cognitive deficits associated with Alzheimer’s disease.
Mechanism of Action
The mechanism of action of CHF 5074 involves multiple pathways:
Gamma-Secretase Modulation: By selectively inhibiting the cleavage of amyloid precursor protein (APP), CHF 5074 reduces the formation of neurotoxic amyloid-beta peptides, particularly Aβ42.
Microglial Modulation: CHF 5074 enhances the expression of M2 microglial markers, which are associated with tissue repair and anti-inflammatory responses.
Neurogenesis Restoration: The compound has been shown to promote neurogenesis in animal models, potentially reversing cognitive deficits by enhancing synaptic plasticity.
These combined actions suggest that CHF 5074 may not only mitigate symptoms but also address underlying pathological processes in Alzheimer’s disease.
Physical and Chemical Properties Analysis
CHF 5074 exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents but has limited water solubility, which is typical for many small molecules used in pharmacological applications.
Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
Bioavailability: Preclinical studies indicate that CHF 5074 has good oral bioavailability (approximately 50%) and a half-life of around 20 hours in plasma.
These properties are critical for determining the dosing regimen and formulation strategies for clinical use.
Applications
CHF 5074 is primarily being explored for its applications in treating Alzheimer’s disease and related cognitive impairments:
Alzheimer's Disease Treatment: As a gamma-secretase modulator, it aims to reduce amyloid plaque accumulation while avoiding the side effects associated with traditional inhibitors.
Neuroinflammation Management: By modulating microglial activity, CHF 5074 may help manage neuroinflammatory processes that contribute to neurodegeneration.
Cognitive Function Enhancement: Clinical trials have indicated potential improvements in cognitive function among patients with mild cognitive impairment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CGP-77675 is a potent and selective Src family kinase (SFK) inhibitor. CGP-77675 inhibited phosphorylation of peptide substrates and autophosphorylation of purified Src (IC50: 5-20 and 40 nM, respectively). The dual inhibition of Src and GSK-3 signaling by CGP 77675 and CHIR 99021 was found to maintain mouse embryonic stem cell (mESC) self-renewal and pluripotency marker expression as efficiently as the dual inhibition of MAPK and GSK-3 by PD 0325901 and CHIR 99021.
CGP 71683 is an antagonist of neuropeptide Y (NPY) receptor Y5 (IC50 = 1.4 nM in a radioligand binding assay). It is selective for Y5 over Y1, Y2, and Y4 receptors (IC50s = 2,765, 7,187, and 5,637 nM, respectively). It inhibits NPY-induced increases in BT-549 cell growth and MDA-MB-231 cell migration when used at a concentration of 0.25 μM. CGP 71683 (10 mg/kg, i.p.) inhibits increases in food intake induced by intracerebroventricular administration of NPY in rats. CGP 71683A is a potent and highly selective non-peptide antagonist of the NPY Y receptor in the study of obesity.